molecular formula C20H19NO4 B2553874 1'-(2-phenoxyacetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1705970-12-2

1'-(2-phenoxyacetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one

Katalognummer B2553874
CAS-Nummer: 1705970-12-2
Molekulargewicht: 337.375
InChI-Schlüssel: SZLXMXYVTXUUSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "1'-(2-phenoxyacetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one" is a spirocyclic compound, which is a class of compounds that have been extensively studied for their potential therapeutic effects on the central nervous system (CNS). Spirocyclic compounds, such as those described in the provided papers, have been synthesized and evaluated for various biological activities, including antidepressant, antihypertensive, diuretic, and neuroleptic effects . Additionally, spiro-isobenzofuranones have been identified as potent, selective, and brain-penetrable H3 receptor inverse agonists, indicating their potential in medicinal chemistry research .

Synthesis Analysis

The synthesis of spirocyclic compounds related to "1'-(2-phenoxyacetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one" typically involves the metalation of benzanilide with n-butyllithium, followed by the addition of a cyclohexanone derivative and subsequent acidification to afford a mixture of spirocyclic ketones. These ketones can be further functionalized by the addition of aryllithium or aryl Grignard reagents and reduced to secondary amines . Another approach includes the lithiation of bromobenzhydryl ethers, followed by the addition of piperidone and acid-catalyzed cyclization . These methods demonstrate the versatility and adaptability of synthetic routes to access a variety of spirocyclic compounds.

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is characterized by the presence of a spiro linkage, which is a single carbon atom that is a member of two rings. This unique feature imparts a rigid three-dimensional structure to the molecule, which can significantly influence its biological activity. The stereochemistry of these compounds is also crucial, as it can affect their interaction with biological targets. For example, the cis-3'-phenyl series of spirocyclic compounds showed optimal antitetrabenazine activity, which is a property of most antidepressants .

Chemical Reactions Analysis

Spirocyclic compounds can undergo various chemical reactions, including N-dealkylation, functionalization with different substituents, and conversion to secondary amines . The introduction of different substituents can lead to significant changes in biological activity. For instance, the introduction of large nitrogen substituents or a C-3 substituent greater than hydrogen significantly reduced antitetrabenazine activity . The ability to chemically modify these compounds provides a pathway for the optimization of their pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds are influenced by their molecular structure. The rigidity of the spiro linkage and the nature of the substituents can affect properties such as solubility, stability, and permeability across biological membranes. For example, spiro-isobenzofuranones were found to be potent, selective, and brain-penetrable, which are desirable properties for CNS agents . The presence of specific functional groups can also confer the ability to interact with biological targets, such as histamine H3 receptors, leading to inverse agonist activity .

Wissenschaftliche Forschungsanwendungen

Sigma Ligands with Affinity and Selectivity

Sigma ligands, including spiro[isobenzofuran-1(3H),4'-piperidines], have been synthesized and evaluated for their affinity and selectivity towards sigma 1 and sigma 2 binding sites. These compounds demonstrate a range of affinities based on their structural modifications, which influence their interaction with sigma receptors. The introduction of specific substituents in the benzene ring of the spiro[isobenzofuran-1(3H),4'-piperidine] ring system significantly affects affinity for sigma 1 and sigma 2 binding sites, highlighting the importance of structural factors in sigma receptor affinity and selectivity (Moltzen, Perregaard, & Meier, 1995).

Potential Central Nervous System Agents

Research into the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] has also explored their potential as central nervous system agents. These studies have identified compounds with significant activity against tetrabenazine-induced ptosis, suggesting potential applications in CNS-related disorders. The modification of the 3-phenylspiro-[isobenzofuran-1(3H),4'-piperidine] moiety and the introduction of large nitrogen substituents or a C-3 substituent have been found to influence the activity of these compounds, offering insights into their potential therapeutic applications (Bauer et al., 1976).

Histamine H3 Receptor Inverse Agonists

Spiro-isobenzofuranones have been discovered as potent, selective, and brain-penetrable non-imidazole H3 receptor inverse agonists. Through extensive screening and modification of the piperidine portion of these compounds, derivatives with dramatically improved H3 activity have been identified, indicating their potential use in targeting H3 receptors in the brain (Jitsuoka et al., 2008).

Neurokinin Receptor Antagonists

The design and synthesis of spiro-substituted piperidines as neurokinin receptor antagonists have led to the discovery of new lead compounds, such as YM-35375. These compounds have shown potent inhibitory activity against NK2 receptor-induced bronchoconstriction in guinea pigs, suggesting their potential as novel neurokinin receptor antagonists or dual antagonists for NK1 and NK2 receptors (Kubota et al., 1998).

Eigenschaften

IUPAC Name

1'-(2-phenoxyacetyl)spiro[2-benzofuran-3,3'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c22-18(13-24-15-7-2-1-3-8-15)21-12-6-11-20(14-21)17-10-5-4-9-16(17)19(23)25-20/h1-5,7-10H,6,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLXMXYVTXUUSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CN(C1)C(=O)COC3=CC=CC=C3)C4=CC=CC=C4C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-(2-phenoxyacetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.